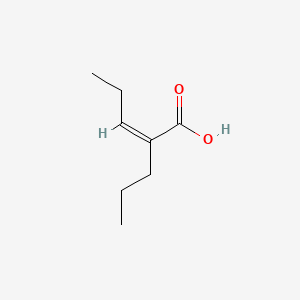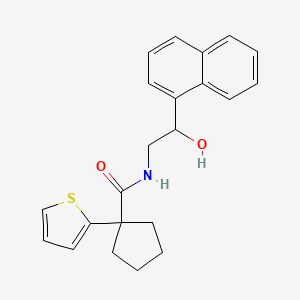
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound featuring a naphthalene moiety, a thiophene ring, and a cyclopentanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Naphthalene Derivative: Starting with naphthalene, a Friedel-Crafts acylation can introduce an acyl group, followed by reduction to form the corresponding alcohol.
Synthesis of the Thiophene Derivative: Thiophene can be functionalized through halogenation followed by a Grignard reaction to introduce the desired substituents.
Cyclopentanecarboxamide Formation: Cyclopentanone can be converted to cyclopentanecarboxylic acid, which is then converted to the corresponding amide.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the thiophene derivative and the cyclopentanecarboxamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the naphthalene moiety can undergo oxidation to form a ketone.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) or electrophiles like acyl chlorides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Introduction of various substituents on the thiophene ring.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of novel compounds.
Biology
This compound may exhibit biological activity, such as binding to specific proteins or enzymes, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with biological systems makes it a promising lead compound.
Industry
In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. Its conjugated systems and functional groups make it suitable for applications in organic electronics or photonics.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene and thiophene rings could facilitate binding through π-π interactions, while the hydroxyl and amide groups could form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- N-(2-hydroxy-2-phenylethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(furan-2-yl)cyclopentanecarboxamide
Uniqueness
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the combination of its structural features. The presence of both naphthalene and thiophene rings provides a distinct electronic environment, potentially leading to unique reactivity and interactions. The cyclopentanecarboxamide moiety adds further complexity, making this compound a versatile scaffold for various applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c24-19(18-10-5-8-16-7-1-2-9-17(16)18)15-23-21(25)22(12-3-4-13-22)20-11-6-14-26-20/h1-2,5-11,14,19,24H,3-4,12-13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEQODKOJDIGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
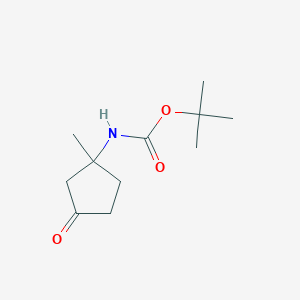
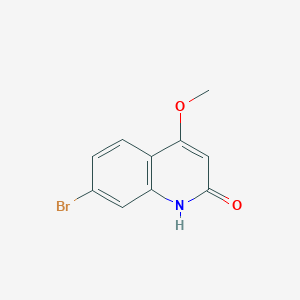
![1-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3-cyclopropylurea](/img/structure/B2899969.png)
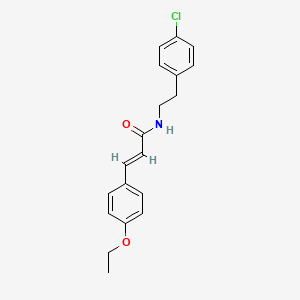
![2-[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2899972.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2899976.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2899977.png)
![1-(4-benzylpiperidin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2899978.png)


![4-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2899981.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2899984.png)
